molecular formula C6H14S2 B1595109 Amyl methyl disulfide CAS No. 72437-68-4

Amyl methyl disulfide

Cat. No. B1595109
CAS RN: 72437-68-4
M. Wt: 150.3 g/mol
InChI Key: VDJXDNLYBDHPHP-UHFFFAOYSA-N
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Description

Amyl Methyl Disulfide (AMDS) is a chemical compound with the molecular formula C6H14S2 . It is also known by other names such as 1-Methyldisulfanylpentane . It has an average mass of 150.305 Da and a monoisotopic mass of 150.053696 Da . It is used as a flavoring agent and has a savory flavor profile .


Molecular Structure Analysis

AMDS has a molecular structure represented by the formula C6H14S2 . The structure consists of a pentyl group (five carbon chain) attached to a methyl group (one carbon) through a disulfide bond (S-S) .


Physical And Chemical Properties Analysis

AMDS has an average mass of 150.305 Da and a monoisotopic mass of 150.053696 Da . It is categorized as a flavoring agent .

Scientific Research Applications

Energy Transfer in Alkyl Disulfides

A study on gamma-irradiated alkyl disulfides, including amyl disulfide, revealed the localization of unpaired electrons at the sulfur and the migration of energy down the carbon chain. This has implications for understanding the behavior of these compounds under irradiation and their potential applications in materials science (Truby, 1962).

Ionic Paramagnetic Species in Amyl Disulfide

Research on gamma-irradiated amyl disulfide identified the presence of ionic paramagnetic species, indicating unique properties under irradiation conditions. This finding could inform the development of novel materials or chemical processes (Truby, 1964).

Disulfide Bond Applications in Protein Chemistry

Disulfide bonds, as in amyl disulfide, play a crucial role in protein chemistry, impacting protein stability, folding, and interactions. Studies in this area contribute to a deeper understanding of protein behavior, which is vital in biotechnology and pharmaceuticals (Wedemeyer et al., 2000).

Disulfide-Linked Bioconjugation in Nucleic Acids

Disulfide bridges, similar to those in amyl disulfide, are extensively used in nucleic acid research for conjugating oligonucleotides with biomolecules. This technique is significant in structural studies and interactions of DNA and RNA (Stasinska et al., 2019).

MoS2 Nanosheets and Energy Storage

The study of molybdenum disulfide (MoS2) nanosheets, produced using a method akin to amyl disulfide exfoliation, demonstrates applications in energy storage, highlighting the potential of similar disulfide compounds in this field (Bang et al., 2014).

Disulfide Bonds in Amyloid Formation

Research on the role of disulfide bonds in amyloid formation, as seen in compounds like amyl disulfide, provides insights into neurodegenerative diseases and protein misfolding, which is crucial for medical research and therapy development (Rosario-Alomar et al., 2014).

properties

IUPAC Name

1-(methyldisulfanyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S2/c1-3-4-5-6-8-7-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJXDNLYBDHPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222735
Record name Amyl methyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear, pale yellow liquid; Sulfureous aroma
Record name Methyl pentyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Amyl methyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1684/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

198.00 to 202.00 °C. @ 760.00 mm Hg
Record name Methyl pentyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol)
Record name Amyl methyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1684/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.943-0.953 (20°)
Record name Amyl methyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1684/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Amyl methyl disulfide

CAS RN

72437-68-4
Record name Methyl pentyl disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72437-68-4
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Record name Amyl methyl disulfide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amyl methyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL PENTYL DISULPHIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AMYL METHYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES6A12WT0E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl pentyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
EFSA Panel on Food Contact Materials … - EFSA …, 2014 - Wiley Online Library
… 12.253 1697 Amyl methyl disulfide … disulfide [FL-no: 12.126], methyl isopentyl disulfide [FL-no: 12.294], amyl methyl disulfide [FL-no: 12.253], butyl ethyl disulfide [FL-no: 12.254] and …
Number of citations: 6 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2020 - Wiley Online Library
The EFSA Panel on Food Additives and Flavourings was requested to evaluate 49 flavouring substances assigned to the Flavouring Group Evaluation 91 ( FGE .91), using the …
Number of citations: 15 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
… 1696], amyl methyl disulfide [FL-no: 12.253], butyl ethyl disulfide [FL-no: 12.254] and diethyl disulfide [FL-no: 12.012], because they are all simple disulphides. For these structurally …
Number of citations: 3 efsa.onlinelibrary.wiley.com
GM Williams, J Bend - … of certain food …, 2008 - admin.indiaenvironmentportal.org.in
The Committee evaluated a group of flavouring substances consisting of 51 simple aliphatic and aromatic sulfides and thiols, which included 3 simple sulfides (Nos 1683, 1684 and …
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
… 12.294], amyl methyl disulfide [FL-no: 12.253], butyl ethyl disulfide [FL-no: 12.254] and diethyl disulfide [FL-no: 12.012], because they are all simple … 12.253 1697 Amyl methyl disulfide …
Number of citations: 1 efsa.onlinelibrary.wiley.com
RL Smith, SM Cohen, J Doull, VJ Feron, JI Goodman… - ift.org
FOODTECHNOLOGY 47 VOL. 57, NO. 5• MAY 2003 sess the GRAS status of existing flavoring substances. In this manner, the Expert Panel revaluates the safety for an individual …
Number of citations: 5 www.ift.org

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